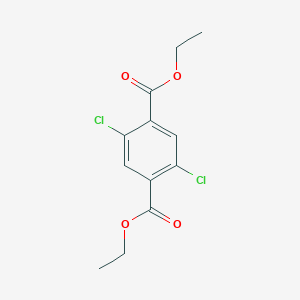

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

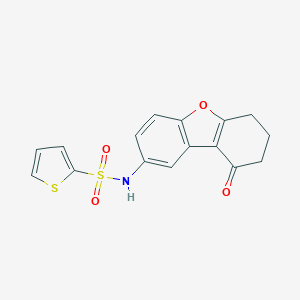

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate is likely a derivative of benzene, a common aromatic compound. It likely contains a benzene ring substituted with two chlorine atoms and two ester groups .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of coupling reagents .Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring core, with the two chlorine atoms and the two ester groups (COOCH2CH3) attached to the ring. The exact spatial configuration would depend on the specific synthesis pathway .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not documented, compounds of this nature typically undergo reactions at the ester or the aromatic ring. The chlorine atoms could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzene ring, the chlorine atoms, and the ester groups. For example, the compound is likely to be relatively stable, but the presence of the chlorine could make it more reactive .Scientific Research Applications

Synthesis of Dihydropyridine Derivatives

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate: is used in the synthesis of dihydropyridine derivatives, which are crucial in the pharmaceutical industry. These compounds exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and antihypertensive effects . The Hantzsch reaction is commonly employed to synthesize these derivatives, which are then used as calcium channel blockers in the treatment of hypertension and cardiovascular diseases .

Molecular Docking Studies

The compound serves as a starting material for molecular docking studies. These studies help in understanding the binding interactions and stability of protein-ligand complexes, which is essential for drug design and discovery . By analyzing how dihydropyridine derivatives interact with specific proteins, researchers can develop new drugs with targeted therapeutic effects.

Density Functional Theory (DFT) Analysis

Researchers use Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate to perform DFT analysis. This computational method helps in determining the structural characteristics related to the biological activity of compounds. It includes molecular geometry optimization, vibrational analysis, and the study of molecular electrostatic potential .

Precursor for Janus Kinase Inhibitors

This chemical is a precursor in the synthesis of compounds that act as potential Janus kinase inhibitors. These inhibitors are important in the treatment of proliferative disorders and have applications in medicinal chemistry .

Photochemical Synthesis

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate: is utilized in photochemical synthesis processes. For instance, it’s used in the synthesis of tricyclic aziridines, which are compounds with potential applications in organic synthesis and possibly in drug development .

Crystallography Studies

The compound’s crystal structure has been studied, revealing features like hydrogen-bonded dimers. Understanding the crystal structure is vital for the development of new materials and for the pharmaceutical industry, where the arrangement of molecules can affect the efficacy of a drug .

Mechanism of Action

Future Directions

properties

IUPAC Name |

diethyl 2,5-dichlorobenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBXAOXBKXLOOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)C(=O)OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,5-dichloroterephthalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)